molecular formula C12H13F3N2O2 B2992775 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid CAS No. 2126177-31-7

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid

Cat. No.: B2992775
CAS No.: 2126177-31-7
M. Wt: 274.243
InChI Key: NRNJSOWVQPEMQW-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is a chemical compound that consists of a benzonitrile core substituted with an aminoethyl group and a methyl group The trifluoroacetic acid component is often used as a counterion in the formation of salts with organic bases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-methylbenzonitrile typically involves the following steps:

    Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable aromatic compound with a nitrile-forming reagent such as cyanogen bromide.

    Aminoethyl Substitution: The introduction of the aminoethyl group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the nitrile compound with an appropriate amine, such as ethylenediamine, under basic conditions.

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using a methylating agent like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzonitrile core provides hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.

    3-Methylbenzonitrile: Lacks the aminoethyl group, reducing its potential for hydrogen bonding and ionic interactions.

    4-(2-Aminoethyl)-3-methylphenol: Contains a hydroxyl group instead of a nitrile, altering its chemical properties and reactivity.

Uniqueness

4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-(2-aminoethyl)-3-methylbenzonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.C2HF3O2/c1-8-6-9(7-12)2-3-10(8)4-5-11;3-2(4,5)1(6)7/h2-3,6H,4-5,11H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNJSOWVQPEMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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